molecular formula C12H13ClFNO2 B15115463 N-(4-chloro-2-fluorophenyl)oxane-2-carboxamide

N-(4-chloro-2-fluorophenyl)oxane-2-carboxamide

Cat. No.: B15115463
M. Wt: 257.69 g/mol
InChI Key: NNUHJSKHDTZJCW-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)oxane-2-carboxamide is a chemical compound that belongs to the class of oxane carboxamides It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities

Properties

Molecular Formula

C12H13ClFNO2

Molecular Weight

257.69 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)oxane-2-carboxamide

InChI

InChI=1S/C12H13ClFNO2/c13-8-4-5-10(9(14)7-8)15-12(16)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2,(H,15,16)

InChI Key

NNUHJSKHDTZJCW-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C(=O)NC2=C(C=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)oxane-2-carboxamide typically involves the reaction of 4-chloro-2-fluoroaniline with oxane-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)oxane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups on the phenyl ring .

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)oxane-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)oxane-2-carboxamide involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-fluorophenyl)oxane-2-carboxamide is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring and the presence of an oxane ring. These structural features can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

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